Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-
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Overview
Description
Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with a phenyl group attached at the 2-position
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Reverse Hydrogenolysis: One of the efficient methods for synthesizing Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins.
Visible-Light-Mediated [3+2] Cycloaddition: Another method involves the visible-light-mediated [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with phenylacetylenes under blue LED irradiation.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Oxidation: Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and viral infections.
Industry: The compound’s unique structural properties make it a candidate for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- involves its interaction with various molecular targets and pathways:
Redox Cycling: The compound can undergo redox cycling, generating reactive oxygen species that can induce cellular damage and apoptosis.
DNA Intercalation: It can intercalate into DNA strands, disrupting DNA replication and transcription processes.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular proliferation and survival, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the phenyl group at the 2-position and the furan ring in Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
62452-63-5 |
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Molecular Formula |
C18H10O3 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-phenylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C18H10O3/c19-16-12-8-4-5-9-13(12)17(20)18-14(16)10-15(21-18)11-6-2-1-3-7-11/h1-10H |
InChI Key |
QEJPDQORSRNNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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